molecular formula C18H12N2OS B3018637 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-60-7

2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3018637
CAS No.: 18593-60-7
M. Wt: 304.37
InChI Key: FYIAKKUOSKSDHQ-UHFFFAOYSA-N
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Description

2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thienopyrimidine derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted thienopyrimidinones, sulfoxides, sulfones, and reduced thienopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinone derivatives:

The uniqueness of this compound lies in its dual phenyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIAKKUOSKSDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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